molecular formula C20H15F4N5OS B2794143 1-(2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1207011-86-6

1-(2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2794143
M. Wt: 449.43
InChI Key: QDJFOYOEOQDODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H15F4N5OS and its molecular weight is 449.43. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Excretion

Research into the metabolism and excretion of chemically similar compounds, such as midazolam and flutrimazole, has been conducted to understand their pharmacokinetics in humans. These studies highlight the body's processes in metabolizing these compounds, involving significant excretion via the kidneys and identifying main urinary metabolites, which are crucial for developing medications with optimal absorption, distribution, metabolism, and excretion (ADME) properties (Heizmann & Wh, 1981); (Duchêne et al., 1992).

Designer Drug Impact

The impact of designer drugs, such as flubromazolam, is explored, focusing on their psychoactive effects and the risks associated with their recreational use. Understanding the pharmacological and toxicological profile of these compounds is critical for public health and safety, as well as for developing antidotes or treatments for overdoses (Łukasik-Głębocka et al., 2016).

Novel Therapeutic Targets

Studies on compounds like SB-649868 highlight the investigation into novel therapeutic targets, such as the orexin 1 and 2 receptors, for conditions like insomnia. These research applications demonstrate the importance of identifying new molecular targets and developing ligands for them to create innovative treatments (Renzulli et al., 2011).

Diagnostic and Research Tools

The development and use of positron emission tomographic (PET) ligands, such as 18F-SP203, for imaging metabotropic glutamate subtype 5 receptors in humans, is another area of significant research. These tools are invaluable for diagnosing and studying neurological and psychiatric conditions, underscoring the importance of chemical compounds in creating diagnostic aids (Kimura et al., 2010).

Investigating Disease Mechanisms

Research into uric acid metabolism and the effects of specific compounds on this process provides insights into the mechanisms of diseases like gout and potentially guides the development of therapeutic interventions. Understanding how chemical compounds affect biological pathways is crucial for discovering new treatments (Nyhan et al., 1968).

properties

IUPAC Name

1-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F4N5OS/c21-13-5-3-4-12(10-13)17-27-19-29(28-17)14(11-31-19)8-9-25-18(30)26-16-7-2-1-6-15(16)20(22,23)24/h1-7,10-11H,8-9H2,(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJFOYOEOQDODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F4N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.